3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide
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Overview
Description
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide is a complex organic compound with a unique structure that combines a furochromen core with a phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available precursors
Formation of the Furochromen Core: This step involves the cyclization of a suitable precursor, such as a chromen derivative, under acidic or basic conditions.
Introduction of Dimethyl and Oxo Groups: The dimethyl groups can be introduced via alkylation reactions, while the oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of Phenylpropyl Side Chain: This step involves the coupling of the furochromen core with the phenylpropyl side chain using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional oxo derivatives, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoate
- 3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Uniqueness
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1-methyl-3-phenylpropyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C26H27NO4/c1-16-15-30-23-14-24-22(13-21(16)23)18(3)20(26(29)31-24)11-12-25(28)27-17(2)9-10-19-7-5-4-6-8-19/h4-8,13-15,17H,9-12H2,1-3H3,(H,27,28) |
InChI Key |
XJXUQCAZMFMUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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